molecular formula C16H19ClN4O3 B2762168 2-(4-chlorophenoxy)-N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)acetamide CAS No. 1788772-96-2

2-(4-chlorophenoxy)-N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)acetamide

Cat. No.: B2762168
CAS No.: 1788772-96-2
M. Wt: 350.8
InChI Key: VFGSOVOBVUCZFS-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenoxy group, a dimethylamino group, and an ethoxypyrimidinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the esterification of 4-chlorophenoxyacetic acid with dimethylaminoethanol, followed by the introduction of the ethoxypyrimidinyl group through a nucleophilic substitution reaction. The final step involves the formation of the acetamide linkage under controlled conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The chlorophenoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The ethoxypyrimidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chlorophenoxy group can yield chlorobenzoquinone, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenoxyacetic acid: A plant growth regulator with similar structural features.

    2-(dimethylamino)ethyl (4-chlorophenoxy)acetate: Known for its central nervous system stimulant properties.

    4-chlorophenoxyacetic acid ethyl ester: Used in the synthesis of herbicides and plant growth regulators.

Uniqueness

2-(4-chlorophenoxy)-N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)acetamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O3/c1-4-23-16-18-9-13(15(20-16)21(2)3)19-14(22)10-24-12-7-5-11(17)6-8-12/h5-9H,4,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGSOVOBVUCZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=N1)N(C)C)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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